molecular formula C12H14N2O4S2 B3025307 Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate CAS No. 4004-20-0

Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate

Cat. No. B3025307
CAS RN: 4004-20-0
M. Wt: 314.4 g/mol
InChI Key: FTGFURZVTLYXEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate is a chemical compound with the molecular formula C12H14N2O4S2 . It is a derivative of thieno[2,3-b]thiophene .


Synthesis Analysis

The synthesis of new 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile derivatives was assisted by a microwave device . Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate was reacted with formamide, phenyl isocyanate, malononitrile, or a mixture of triethyl orthoformate (TEOF) and methylamine to yield the compounds .


Molecular Structure Analysis

The molecular structure of Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate is stabilized by intramolecular C—H···O hydrogen bonds .


Chemical Reactions Analysis

The reaction mechanism of compounds derived from Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate involves formamide, phenyl isocyanate, malononitrile, or a mixture of triethyl orthoformate (TEOF) and methylamine .


Physical And Chemical Properties Analysis

Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate has an average mass of 314.381 Da and a monoisotopic mass of 314.039490 Da .

Future Directions

The compounds derived from Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate have shown promising results in the field of cancer research . Further studies could explore their potential applications in other areas of medicine and their possible side effects.

properties

IUPAC Name

diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4S2/c1-3-17-10(15)8-6(13)5-7(14)9(11(16)18-4-2)20-12(5)19-8/h3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGFURZVTLYXEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)SC(=C2N)C(=O)OCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373040
Record name diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate

CAS RN

4004-20-0
Record name diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate
Reactant of Route 2
Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate
Reactant of Route 3
Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate
Reactant of Route 4
Reactant of Route 4
Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate
Reactant of Route 5
Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate
Reactant of Route 6
Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.